
Spectroscopic Characterization of 3-Iodo-6-
methoxy-1H-indazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 3-Iodo-6-methoxy-1H-indazole

Cat. No.: B7853415 Get Quote

This technical guide provides an in-depth analysis of the spectroscopic data for 3-Iodo-6-
methoxy-1H-indazole (CAS No. 936138-17-9). Designed for researchers, scientists, and

professionals in drug development, this document synthesizes predicted spectroscopic data

with established analytical methodologies to serve as a comprehensive reference for the

characterization of this and related heterocyclic compounds. While experimental data for this

specific molecule is not readily available in peer-reviewed literature, this guide leverages

predictive models and comparative data from analogous structures to provide a robust

analytical framework.

Molecular Structure and Physicochemical
Properties
3-Iodo-6-methoxy-1H-indazole is a substituted indazole with a molecular formula of C₈H₇IN₂O

and a molecular weight of 274.06 g/mol .[1][2] The strategic placement of the iodo group at the

3-position and the methoxy group at the 6-position significantly influences its electronic

properties and, consequently, its spectroscopic signature. Understanding this structure is

paramount for the accurate interpretation of the spectral data that follows.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural

elucidation of organic molecules.[3] For 3-Iodo-6-methoxy-1H-indazole, both ¹H and ¹³C NMR

are critical for confirming the substitution pattern and overall molecular architecture.
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Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of 3-Iodo-6-methoxy-1H-indazole in a solvent such as

DMSO-d₆ is summarized in Table 1. The chemical shifts (δ) are referenced to tetramethylsilane

(TMS) at 0.00 ppm.

Table 1: Predicted ¹H NMR Data for 3-Iodo-6-methoxy-1H-indazole (500 MHz, DMSO-d₆)

Proton Assignment
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

NH (H1) ~13.0 br s -

H4 ~7.5 d ~9.0

H7 ~7.0 d ~2.0

H5 ~6.8 dd ~9.0, ~2.0

OCH₃ ~3.8 s -

Expertise & Experience Insight: The broad singlet for the N-H proton is characteristic of

indazoles and is due to quadrupole broadening and potential hydrogen exchange with residual

water in the solvent. The downfield shift of H4 is attributed to the anisotropic effect of the

adjacent pyrazole ring. The methoxy group's protons appear as a sharp singlet, as expected.

Predicted ¹³C NMR Spectral Data
The predicted proton-decoupled ¹³C NMR spectral data are presented in Table 2. These

predictions are based on the known effects of iodo and methoxy substituents on the indazole

ring system.

Table 2: Predicted ¹³C NMR Data for 3-Iodo-6-methoxy-1H-indazole (125 MHz, DMSO-d₆)
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Carbon Assignment Predicted Chemical Shift (δ, ppm)

C3 ~90

C3a ~140

C4 ~122

C5 ~110

C6 ~160

C7 ~98

C7a ~142

OCH₃ ~56

Expertise & Experience Insight: The C3 carbon bearing the iodine atom is expected to be

significantly shielded due to the heavy atom effect. Conversely, the C6 carbon attached to the

electron-donating methoxy group will be deshielded.

Experimental Protocol for NMR Data Acquisition
This protocol outlines a self-validating system for acquiring high-quality NMR spectra.

Sample Preparation:

Accurately weigh 5-10 mg of 3-Iodo-6-methoxy-1H-indazole.

Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The

choice of DMSO-d₆ is strategic for observing the exchangeable N-H proton.[3]

Transfer the solution to a clean, dry 5 mm NMR tube.

Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift

referencing (δ = 0.00 ppm).[3]

¹H NMR Acquisition:

Insert the sample into the NMR spectrometer.
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Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

Acquire the ¹H NMR spectrum using standard parameters:

Pulse angle: 30-45°

Acquisition time: 2-4 seconds

Relaxation delay: 1-2 seconds

Number of scans: 8-64 (dependent on sample concentration)[3]

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

Due to the low natural abundance of ¹³C, a higher number of scans (e.g., 1024 or more) is

typically required.[3]

Employ techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to

differentiate between CH, CH₂, and CH₃ groups.

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase the resulting spectrum and perform baseline correction.

Calibrate the chemical shift scale using the TMS signal.

Diagram 1: Molecular Structure and Atom Numbering

Caption: Structure of 3-Iodo-6-methoxy-1H-indazole with IUPAC numbering.

Infrared (IR) Spectroscopy
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Infrared (IR) spectroscopy provides valuable information about the functional groups present in

a molecule. The expected characteristic absorption bands for 3-Iodo-6-methoxy-1H-indazole
are detailed in Table 3.

Table 3: Predicted Characteristic IR Absorption Bands

Functional Group Vibration Mode
Predicted Wavenumber
(cm⁻¹)

N-H Stretching 3300 - 3100 (broad)

C-H (aromatic) Stretching 3100 - 3000

C-H (aliphatic, -OCH₃) Stretching 2950 - 2850

C=C (aromatic) Stretching 1620 - 1450

C-O (aryl ether) Stretching 1250 - 1200 (strong)

C-I Stretching 600 - 500

Trustworthiness Insight: The presence of a broad absorption band in the 3300-3100 cm⁻¹

region would be a strong indicator of the N-H stretch, a key feature of the 1H-indazole

tautomer. The strong C-O stretching band is diagnostic for the methoxy substituent.

Experimental Protocol for FT-IR Data Acquisition (Solid
Sample)
This protocol is for acquiring an IR spectrum of a solid sample using the thin solid film method.

[1]

Sample Preparation:

Dissolve a small amount (approx. 5-10 mg) of 3-Iodo-6-methoxy-1H-indazole in a few

drops of a volatile solvent like methylene chloride.

Place a single, clean salt plate (KBr or NaCl) on a clean surface.

Apply one or two drops of the sample solution onto the salt plate.
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Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the

plate.

Data Acquisition:

Place the salt plate in the sample holder of the FT-IR spectrometer.

Acquire a background spectrum of the empty sample compartment.

Acquire the sample spectrum.

The instrument software will automatically ratio the sample spectrum against the

background spectrum to produce the final absorbance or transmittance spectrum.

Data Analysis:

Label the significant peaks in the spectrum.

Compare the observed peak positions with the expected values for the functional groups

in the molecule.

Diagram 2: FT-IR Experimental Workflow
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Caption: Workflow for FT-IR analysis of a solid sample.

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a

compound. For 3-Iodo-6-methoxy-1H-indazole, high-resolution mass spectrometry (HRMS) is

particularly valuable.
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Expected Mass Spectrum Data
Using a soft ionization technique like Electrospray Ionization (ESI), the primary ion observed

would be the protonated molecule [M+H]⁺.

Table 4: Predicted High-Resolution Mass Spectrometry Data

Ion Calculated Exact Mass (m/z)

[C₈H₇IN₂O + H]⁺ 274.9676

Authoritative Grounding: The accurate mass measurement allows for the unambiguous

determination of the elemental formula, a critical step in structure confirmation.[4] The

fragmentation pattern in the mass spectrum can also provide structural information. Common

fragmentation pathways for indazoles may involve the loss of small molecules like N₂ or HCN.

Experimental Protocol for ESI-MS Data Acquisition
This protocol provides a standardized method for obtaining high-resolution mass spectra.[5][6]

Sample Preparation:

Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a

suitable solvent (e.g., methanol or acetonitrile).

Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent.[5]

If necessary, add a small amount of formic acid to the final solution to promote protonation.

Filter the solution if any particulate matter is present.

Data Acquisition:

Introduce the sample into the ESI source of the mass spectrometer via direct infusion

using a syringe pump.

Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure,

drying gas temperature) to maximize the signal of the ion of interest.
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Acquire the mass spectrum in positive ion mode over an appropriate m/z range.

Data Analysis:

Identify the molecular ion peak ([M+H]⁺).

Compare the measured accurate mass to the calculated theoretical mass to confirm the

elemental composition.

Analyze any significant fragment ions to gain further structural insights.

Diagram 3: ESI-MS Logical Flow
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Caption: The logical process of Electrospray Ionization Mass Spectrometry.

Conclusion
The spectroscopic characterization of 3-Iodo-6-methoxy-1H-indazole relies on a multi-

technique approach. While this guide provides a robust framework based on predicted data
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and established protocols, experimental verification remains the gold standard. The provided

methodologies for NMR, IR, and MS are designed to be self-validating and will enable

researchers to confidently elucidate the structure of this and other novel chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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